7-Octynoic acid

Vue d'ensemble

Description

7-Octynoic acid is a medium-chain fatty acid . It is a functionalized cereblon (CRBN) ligand used in the development of lenalidomide-based protein degrader building blocks . It contains a terminal carboxyl group for conjugation with amine linkers .

Synthesis Analysis

7-Octynoic acid is a PROTAC linker and can be used in the synthesis of a series of PROTACs . The synthesis routes of 7-Octynoic acid with experiments details and outcomes are available.Molecular Structure Analysis

The molecular formula of 7-Octynoic acid is C8H12O2 . It has an average mass of 140.180 Da and a mono-isotopic mass of 140.083725 Da .Chemical Reactions Analysis

The surface structure and reaction pathways of 7-Octynoic acid are studied on a clean copper substrate in ultrahigh vacuum using a combination of reflection–absorption infrared spectroscopy, X-ray photoelectron spectroscopy, temperature-programmed desorption and scanning-tunneling microscopy, supplemented by first-principles density functional theory calculations .Physical And Chemical Properties Analysis

7-Octynoic acid has a density of 1.0±0.1 g/cm3 . Its boiling point is 248.0±23.0 °C at 760 mmHg . The enthalpy of vaporization is 53.4±6.0 kJ/mol . The flash point is 116.2±17.3 °C . The index of refraction is 1.466 .Applications De Recherche Scientifique

Adsorption and Reaction Pathways on Copper

7-Octynoic acid has been studied for its adsorption and reaction pathways on copper . The surface structure and reaction pathways of 7-octynoic acid are studied on a clean copper substrate in ultrahigh vacuum using a combination of reflection–absorption infrared spectroscopy, X-ray photoelectron spectroscopy, temperature-programmed desorption and scanning-tunneling microscopy . This research could have implications for the development of new materials and processes in the field of surface chemistry.

Organic Synthesis

7-Octynoic acid is used as a building block in organic synthesis . It can be used to synthesize a variety of organic compounds, which can have applications in pharmaceuticals, agrochemicals, and materials science .

Mécanisme D'action

Target of Action

7-Octynoic acid, also known as oct-7-ynoic acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of these PROTAC molecules are the E3 ubiquitin ligases and the protein of interest .

Mode of Action

The mode of action of 7-Octynoic acid involves its role as a linker in PROTAC molecules . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . The 7-Octynoic acid linker enables the simultaneous binding of the PROTAC molecule to both the E3 ligase and the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of 7-Octynoic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . When a PROTAC molecule binds to a target protein and an E3 ligase, it triggers the ubiquitination of the target protein . The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein .

Result of Action

The result of the action of 7-Octynoic acid, when incorporated into a PROTAC molecule, is the selective degradation of the target protein . This can lead to a decrease in the activity of the target protein, which can have various effects at the molecular and cellular levels depending on the specific function of the protein .

Safety and Hazards

7-Octynoic acid causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

7-Octynoic acid is a promising compound in the field of protein degradation. Its use as a PROTAC linker in the synthesis of a series of PROTACs highlights its potential in the development of new therapeutic agents . Further studies are needed to explore its full potential and applications in various fields.

Propriétés

IUPAC Name |

oct-7-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h1H,3-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBHDZBQZOMDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415584 | |

| Record name | 7-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Octynoic acid | |

CAS RN |

10297-09-3 | |

| Record name | 7-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oct-7-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

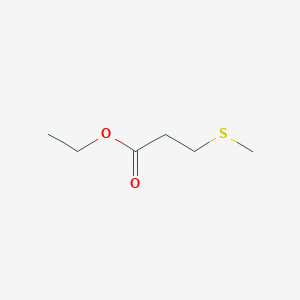

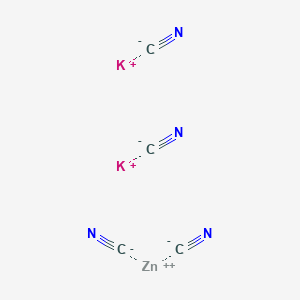

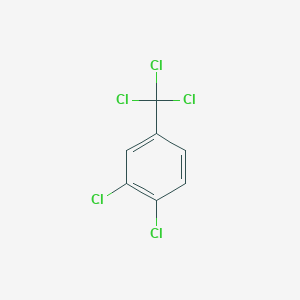

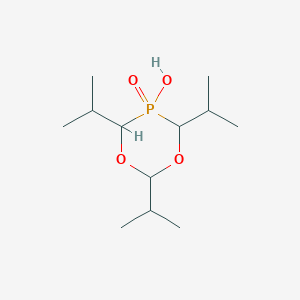

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 7-octynoic acid in the context of marine natural products?

A: While 7-octynoic acid itself may not exhibit potent biological activity, it serves as a crucial building block for a variety of cyclic depsipeptides produced by marine cyanobacteria. These depsipeptides, incorporating 7-octynoic acid or its hydroxylated derivative (2,2-dimethyl-3-hydroxy-7-octynoic acid, often abbreviated as Dhoya), display a range of biological activities, including cytotoxicity, anti-inflammatory effects, and antiparasitic properties [, , , , , , , ].

Q2: What are some examples of cyclic depsipeptides containing 7-octynoic acid derivatives and what are their potential applications?

A2: Numerous examples exist, including:

- Kulolide-1 & Kulokainalide-1: Isolated from the marine mollusk Philinopsis speciosa, these were the first discovered compounds in this class and their structures hinted at a cyanobacterial origin [].

- Yanucamides A & B: Isolated from a cyanobacterial assemblage, these further strengthened the link between these depsipeptides and cyanobacteria [].

- Dudawalamides A-D: Isolated from the cyanobacterium Moorea producens, these compounds exhibit a broad spectrum of antiparasitic activity with low mammalian cell toxicity [].

- Wewakpeptins A-D: Found in the cyanobacterium Lyngbya semiplena, these depsipeptides, particularly wewakpeptins A and B, show significant cytotoxicity against cancer cell lines [].

- Pitipeptolides A & B: Isolated from Lyngbya majuscula, these compounds, while weakly cytotoxic, display antimycobacterial activity and stimulate elastase activity [].

Q3: How does the structure of 7-octynoic acid contribute to the activity of these depsipeptides?

A: While specific structure-activity relationships are still under investigation, the presence of the alkyne group in 7-octynoic acid and its derivatives likely contributes to the overall conformation and binding affinity of these depsipeptides to their biological targets [, ]. The presence of the methyl groups at the 2-position also appears to be important for biological activity [, ].

Q4: What analytical techniques are used to characterize these 7-octynoic acid-containing depsipeptides?

A4: Researchers rely heavily on a combination of techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for determining the structure and stereochemistry of these complex molecules [, , , , ].

- Mass Spectrometry (MS): Used for molecular weight determination and, importantly, tandem MS (MS/MS) for sequencing amino acid residues and identifying structural modifications [, , ].

- High-Performance Liquid Chromatography (HPLC): Crucial for separating and purifying these compounds from complex mixtures [, , ]. Chiral HPLC is particularly important for determining the absolute configuration of amino acids within the depsipeptides.

- Marfey's Analysis: A chemical derivatization method coupled with chromatographic analysis used to determine the absolute configuration of amino acids after hydrolysis of the depsipeptide [, ].

Q5: What are the challenges associated with studying these 7-octynoic acid-containing depsipeptides?

A5: Several challenges exist:

- Isolation and Purification: These compounds are often produced in low quantities, necessitating large-scale cultivation or collection of the producing organisms [].

- Structural Complexity: The presence of multiple chiral centers and non-standard amino acids make structural elucidation challenging [].

- Limited Availability: Access to the source organisms, which are often found in specific marine environments, can be limited [].

Q6: What are the future directions for research in this area?

A6: Key areas of focus include:

- Biosynthetic Studies: Elucidating the biosynthetic pathways of these depsipeptides, including the enzymes involved in 7-octynoic acid formation, could provide insights for bioengineering efforts [].

- Mechanism of Action: Understanding how these depsipeptides interact with their biological targets is crucial for developing them as potential therapeutics [].

- Structure-Activity Relationships: Systematic modifications of the depsipeptide structures, including the 7-octynoic acid moiety, could help optimize their activity and pharmacological properties [].

- Drug Development: Exploring the therapeutic potential of these depsipeptides, addressing challenges like stability, solubility, and delivery, is an active area of research [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.